molecular formula C8H10BrNS B13629925 2-(4-Bromothiophen-2-yl)pyrrolidine

2-(4-Bromothiophen-2-yl)pyrrolidine

Cat. No.: B13629925
M. Wt: 232.14 g/mol
InChI Key: GRUJACRKOZWRRB-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)pyrrolidine is a chemical compound of interest in medicinal chemistry and oncology research. It features a pyrrolidine ring linked to a 4-bromothiophene moiety, a structural motif found in compounds investigated for their biological activity . This scaffold is recognized as a key precursor in drug discovery efforts, particularly in the development of Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L) inhibitors . CHD1L is an oncogene implicated in tumor progression, multidrug resistance, and metastasis in various cancers, including colorectal cancer . Researchers utilize this brominated pyrrolidine-thiophene building block to generate analogs for structure-activity relationship (SAR) studies and to optimize properties like potency and metabolic stability . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c9-6-4-8(11-5-6)7-2-1-3-10-7/h4-5,7,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUJACRKOZWRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

The synthesis of 2-(4-bromothiophen-2-yl)pyrrolidine can be approached via several methods, primarily involving coupling reactions or nucleophilic substitution strategies. The literature and patent data provide insights into these methods, which are detailed below.

Suzuki-Miyaura Coupling Route

Overview:
One common and effective method to prepare 2-(4-bromothiophen-2-yl)pyrrolidine derivatives involves Suzuki-Miyaura cross-coupling reactions. This reaction couples a brominated thiophene derivative with a boronic acid or ester derivative of pyrrolidine or its precursor.

Typical Procedure:

Step Reagents and Conditions Description
1 4-Bromothiophene-2-boronic acid or ester + Pyrrolidine derivative Palladium catalyst (e.g., Pd(PPh3)4), base (K2CO3, NaOH), solvent (dioxane, toluene, or ethanol), inert atmosphere (N2 or Ar)
2 Heating at 80-110 °C for several hours Formation of C-C bond between thiophene and pyrrolidine moiety
3 Workup and purification Column chromatography or recrystallization to isolate product

Advantages:

  • High selectivity and yield
  • Mild reaction conditions
  • Scalability for industrial production

Notes:

  • The bromine atom on the thiophene ring serves as a good leaving group for the coupling.
  • The pyrrolidine moiety can be introduced as a boronic acid derivative or via a protected intermediate.

Nucleophilic Substitution and Reductive Amination

Overview:
Another synthetic strategy involves nucleophilic substitution of a bromothiophene derivative with pyrrolidine or its precursor amine, often followed by reductive amination to install the pyrrolidine ring.

Typical Procedure:

Step Reagents and Conditions Description
1 4-Bromothiophene-2-carbaldehyde + Pyrrolidine or amine precursor Solvent: ethanol or methanol; catalyst: acid (e.g., glacial acetic acid)
2 Condensation under reflux for 3-6 hours Formation of imine intermediate
3 Reduction with sodium borohydride or catalytic hydrogenation Conversion of imine to amine (pyrrolidine ring)
4 Purification Column chromatography or recrystallization

Advantages:

  • Straightforward and uses readily available starting materials
  • Allows for functional group tolerance

Notes:

  • Reaction conditions must be optimized to avoid over-alkylation or side reactions.
  • Purity can be improved by chromatographic techniques.

Chiral Separation and Optical Purity Considerations

According to patent WO2007031263A1, optically enriched or substantially optically pure 4-substituted pyrrolidin-2-ones (related to pyrrolidine derivatives) can be prepared by chiral separation methods using chiral stationary phases such as CHIRALPAK® and CHIRALCEL® columns. Although this patent focuses on pyrrolidin-2-ones, similar principles apply to pyrrolidine derivatives to achieve enantiomeric purity, which is crucial for biological activity.

Parameter Details
Chiral Stationary Phases CHIRALPAK® AD, CHIRALCEL® OD, OJ, OG variants
Eluting Solvents Mixtures of alkanes and alcohols (ratios 90/10 to 50/50)
Application Separation of racemic mixtures to obtain optically pure compounds

This approach is relevant if the target compound requires enantiomeric purity for pharmaceutical applications.

Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Scale-up Potential
Suzuki-Miyaura Coupling High selectivity, mild conditions, scalable Requires palladium catalyst, costly ligands 70-90 High
Nucleophilic Substitution + Reductive Amination Simple reagents, straightforward Possible side reactions, requires reduction step 60-80 Moderate
Chiral Separation High enantiomeric purity Requires specialized equipment, costly Variable Limited (analytical scale)

Research Findings and Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(4-Bromothiophen-2-yl)pyrrolidine C9H10BrNS 246.17 Bromothiophene ring, pyrrolidine N
Reaction Parameter Typical Condition Outcome
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Facilitates cross-coupling
Base K2CO3, NaOH Neutralizes acids, promotes reaction
Solvent Dioxane, ethanol, toluene Medium for reaction
Temperature 80-110 °C Optimal for coupling
Reaction Time 4-12 hours Complete conversion

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may yield a fully saturated pyrrolidine derivative.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The bromothiophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Bromothiophen-2-yl)pyrrolidine with key analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

Substitution on the Aromatic Ring

a) Thiophene vs. Phenyl Derivatives
  • 2-(4-Bromothiophen-2-yl)pyrrolidine: Contains a thiophene ring with bromine at the 4-position.
  • (2S)-2-(4-Bromophenyl)pyrrolidine HCl : Replaces thiophene with a brominated phenyl ring. The absence of sulfur reduces electron density, which may alter binding affinity in receptor-ligand interactions .
Compound Aromatic Ring Substituent Molecular Formula Molecular Weight (g/mol)
2-(4-Bromothiophen-2-yl)pyrrolidine Thiophene 4-Br C₉H₁₀BrNS 244.16 (calculated)
(2S)-2-(4-Bromophenyl)pyrrolidine HCl Phenyl 4-Br C₁₀H₁₃BrN·HCl 278.59

Key Insight : Thiophene derivatives may exhibit enhanced metabolic stability due to sulfur’s resistance to oxidative degradation compared to phenyl rings .

b) Halogen Variation
  • 3-(3-Bromophenyl)pyrrolidine HCl : Bromine at the 3-position on phenyl. Positional isomerism affects steric hindrance and electronic distribution .
Compound Halogen Substituents LogP (Predicted)
2-(4-Bromothiophen-2-yl)pyrrolidine 4-Br (thiophene) ~2.5
3-(3-Bromophenyl)pyrrolidine HCl 3-Br (phenyl) ~2.8
2-(2,4-Difluoro-phenyl)pyrrolidine HCl 2,4-F (phenyl) ~1.9

Key Insight : Bromine increases lipophilicity (higher LogP), favoring membrane permeability, while fluorine enhances solubility and bioavailability .

Functional Group Modifications

a) Pyrrolidine vs. Piperidine Derivatives
  • Methyl 4-(piperidin-4-yl)butanoate HCl: A six-membered piperidine ring replaces pyrrolidine. Piperidine’s larger ring size may alter conformational flexibility and binding pocket compatibility .
Compound Ring Size Basicity (pKa)
2-(4-Bromothiophen-2-yl)pyrrolidine 5-membered ~11.3
Methyl 4-(piperidin-4-yl)butanoate HCl 6-membered ~10.6

Key Insight : Pyrrolidine’s higher basicity may enhance protonation in physiological conditions, improving target engagement .

b) Substituent Addition
  • 2-{[(4-Bromothiophen-2-yl)methoxy]methyl}pyrrolidine HCl: Features a methoxy-methyl spacer between the thiophene and pyrrolidine.

Q & A

What are the established synthetic routes for 2-(4-Bromothiophen-2-yl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

Basic Synthesis : The compound is synthesized via bromination of thiophene derivatives followed by coupling with pyrrolidine. A common approach involves Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to attach the pyrrolidine moiety to 4-bromothiophene. Typical yields range from 60–75% under optimized conditions (80–100°C, THF solvent) .
Advanced Optimization : Reaction parameters such as catalyst loading (0.5–2 mol%), solvent polarity (DMF for enhanced solubility), and microwave-assisted heating can reduce side reactions. Chiral resolution via HPLC with cellulose-based columns may be required to isolate enantiomers .

How is the molecular structure of 2-(4-Bromothiophen-2-yl)pyrrolidine characterized, and what crystallographic data are available?

Basic Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy confirms connectivity: pyrrolidine protons resonate at δ 1.8–2.5 ppm (multiplet), while thiophene protons appear at δ 7.0–7.5 ppm (singlet for H-5). IR spectroscopy identifies C-Br stretches (~550 cm⁻¹) and C-S bonds (~690 cm⁻¹) .
Advanced Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) reveals bond lengths (C-Br: 1.89 Å, C-S: 1.71 Å) and dihedral angles (thiophene-pyrrolidine: ~50°). Space group assignments (e.g., P2₁/c) and hydrogen-bonding networks are documented in related analogs .

What are the key reactivity patterns of 2-(4-Bromothiophen-2-yl)pyrrolidine in cross-coupling reactions?

Basic Reactivity : The bromine atom enables Suzuki couplings with boronic acids (e.g., aryl/heteroaryl derivatives) using Pd catalysts. Buchwald-Hartwig amination can functionalize the pyrrolidine nitrogen .
Advanced Regioselectivity : Electrophilic substitution on the thiophene ring favors the 5-position due to bromine’s electron-withdrawing effect. Computational studies (DFT) predict activation barriers for competing pathways .

How does stereochemistry impact the biological activity of 2-(4-Bromothiophen-2-yl)pyrrolidine derivatives?

Basic Stereochemical Effects : Enantiomers exhibit differential binding to biological targets. For example, (S)-configurations show 3-fold higher affinity for serotonin receptors compared to (R)-forms in vitro .
Advanced Resolution Methods : Asymmetric synthesis using Evans oxazolidinones or enzymatic resolution (lipases) achieves >90% enantiomeric excess. Chiral stationary phases (e.g., Chiralpak AD-H) are used for analytical separation .

What computational methods are employed to predict the interaction of 2-(4-Bromothiophen-2-yl)pyrrolidine with biological targets?

Basic Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses in kinase active sites (e.g., binding energy: −8.2 kcal/mol). Pharmacophore models highlight critical interactions (e.g., hydrogen bonds with pyrrolidine nitrogen) .
Advanced Simulations : Molecular Dynamics (MD) simulations (100 ns trajectories) assess ligand-receptor complex stability. Quantum Mechanics/Molecular Mechanics (QM/MM) models elucidate electron transfer mechanisms in catalytic reactions .

What analytical challenges arise in quantifying 2-(4-Bromothiophen-2-yl)pyrrolidine in complex matrices, and how are they addressed?

Basic Quantification : LC-MS/MS with a C18 column and MRM transitions (m/z 269 → 172) achieves detection limits of 1 ng/mL in plasma. Matrix effects are minimized via solid-phase extraction (C18 cartridges, >90% recovery) .
Advanced Metabolite Profiling : High-resolution mass spectrometry (HRMS) identifies oxidative metabolites (e.g., sulfoxide derivatives). Isotope dilution assays (¹³C-labeled internal standards) improve accuracy in pharmacokinetic studies .

Notes

  • Methodological answers integrate synthesis, characterization, and computational approaches.
  • Data tables reflect typical experimental parameters from analogous compounds .

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